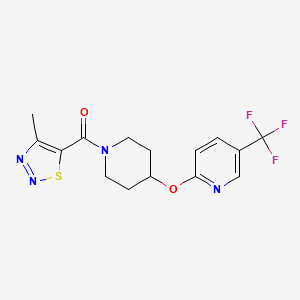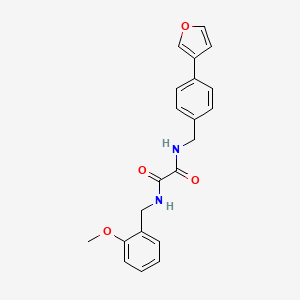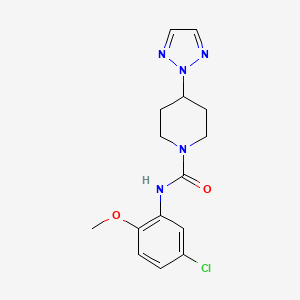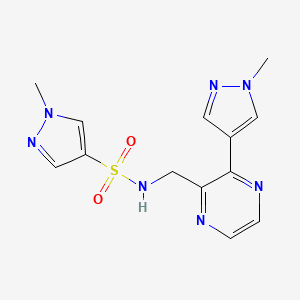![molecular formula C10H18O B2529504 Bicyclo[3.2.2]nonan-1-ylmethanol CAS No. 65313-50-0](/img/structure/B2529504.png)
Bicyclo[3.2.2]nonan-1-ylmethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[3.2.2]nonan-1-ylmethanol is an organic compound with the molecular formula C₁₀H₁₈O. It is a bicyclic alcohol, characterized by a unique structure that includes a bicyclo[3.2.2]nonane framework.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[3.2.2]nonan-1-ylmethanol can be achieved through several methods. One common approach involves the Diels-Alder reaction followed by reduction. For example, the Diels-Alder adduct of tropone with 2,3-bis(methoxycarbonyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene can be heated to form homobarrelenone, which can then be reduced to yield this compound .
Industrial Production Methods: While specific industrial production methods for bicyclo[32Techniques like high-pressure cycloaddition and thermal cycloreversion can be scaled up for industrial production .
Análisis De Reacciones Químicas
Types of Reactions: Bicyclo[3.2.2]nonan-1-ylmethanol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents like chromium trioxide (CrO₃) or potassium permanganate (KMnO₄) to form corresponding ketones or carboxylic acids.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions include ketones, carboxylic acids, and substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
Bicyclo[3.2.2]nonan-1-ylmethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor in various organic reactions.
Biology: The compound’s derivatives have shown potential as antitrypanosomal and antiplasmodial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It can be used in the production of stable molecular probes and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of bicyclo[3.2.2]nonan-1-ylmethanol involves its interaction with specific molecular targets and pathways. For instance, a fungal P450 enzyme has been found to catalyze the formation of a bicyclo[3.2.2]nonane structure through a two-step mechanism involving dimerization and cyclization . This process highlights the compound’s potential in enzymatic and biomimetic synthesis.
Comparación Con Compuestos Similares
Bicyclo[3.3.1]nonane: Known for its use in asymmetric catalysis and as a potent anticancer entity.
3-Azabicyclo[3.2.2]nonane: Identified as an antitrypanosomal and antiplasmodial agent.
Uniqueness: Bicyclo[322]nonan-1-ylmethanol is unique due to its specific bicyclic structure, which imparts distinct chemical properties and reactivity
Propiedades
IUPAC Name |
1-bicyclo[3.2.2]nonanylmethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c11-8-10-5-1-2-9(3-6-10)4-7-10/h9,11H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXSMKXAJAQBLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC(C1)(CC2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![10-(4-bromobenzenesulfonyl)-N-(4-ethoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2529421.png)
![methyl (1R,8S,9R,Z)-bicyclo[6.1.0]non-4-ene-9-carboxylate](/img/structure/B2529423.png)

![1-chloro-N-[8-(difluoromethoxy)quinolin-5-yl]isoquinoline-3-carboxamide](/img/structure/B2529428.png)


![2-Benzyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B2529432.png)


![2-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine](/img/structure/B2529436.png)

![1-{2-[(prop-2-enamido)methyl]phenyl}piperidine-3-carboxamide](/img/structure/B2529439.png)

![4-methyl-5-[(E)-2-phenylethenyl]sulfonyl-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2529443.png)
